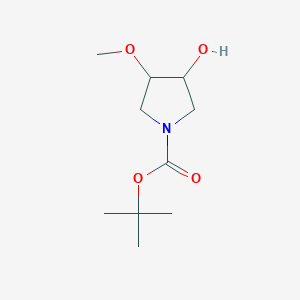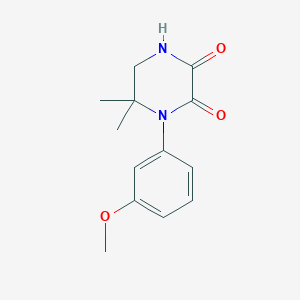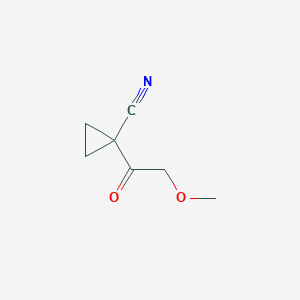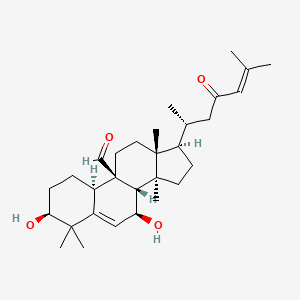
Kuguacin N
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Kuguacin N, a triterpenoid isolated from Momordica charantia , has been identified to target Visfatin , an adipose hormone directly linked to Type 2 Diabetes Mellitus (T2DM) . Visfatin is majorly produced in white adipose tissues and interacts with insulin receptors .
Mode of Action
This compound interacts with Visfatin by binding to a site different from insulin, thereby resulting in hypoglycemia due to the reduction in the amount of glucose released by the liver cells and stimulating the effective usage of glucose in myocytes and adipocytes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism. By activating Visfatin, this compound influences the insulin signaling pathway, leading to a decrease in blood glucose levels .
Pharmacokinetics
Computational studies have been conducted to determine the drug-likeness and pharmacokinetic properties of this compound . These studies suggest that this compound exhibits suitable drug-like properties, making it a potential candidate for further in vitro and in vivo verification .
Result of Action
The activation of Visfatin by this compound results in hypoglycemia, reducing the amount of glucose released by liver cells and stimulating the effective usage of glucose in myocytes and adipocytes . This leads to a decrease in blood glucose levels, which is beneficial in the management of T2DM .
Action Environment
The action environment of this compound is primarily within the cellular environment of myocytes, adipocytes, and liver cells where Visfatin is active . The efficacy and stability of this compound may be influenced by various factors, including the concentration of Visfatin in these cells and the presence of other compounds that may interact with Visfatin .
Análisis Bioquímico
Biochemical Properties
Kuguacin N interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been reported to have anti-diabetic, anti-cancer, anti-influenza, anti-HIV, and anti-tuberculosis activities
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Kuguacin N is typically isolated from various parts of the Momordica charantia plant, including leaves, vines, fruits, and roots . The extraction process often involves the use of solvents such as ethanol and methanol The compound can be further purified using chromatographic techniques
Análisis De Reacciones Químicas
Kuguacin N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Kuguacin N is one of several kuguacins isolated from Momordica charantia. Other similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a similar cucurbitane backbone, they differ in their functional groups and specific biological activities. This compound is unique due to its potent anti-diabetic and anti-cancer properties, which are more pronounced compared to some of its analogs .
Propiedades
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3/t19-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGYTKMVBMBCNA-IFMVJOGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


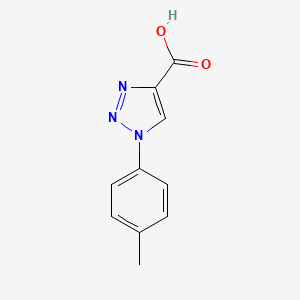

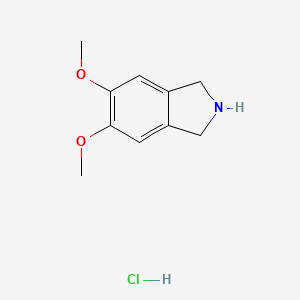
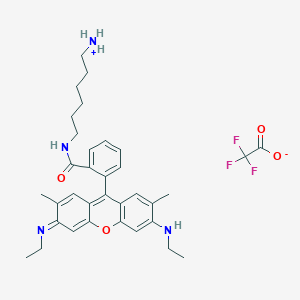
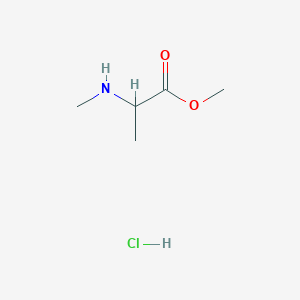
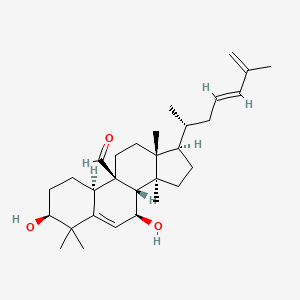
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)

![(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)
